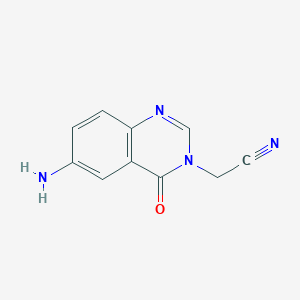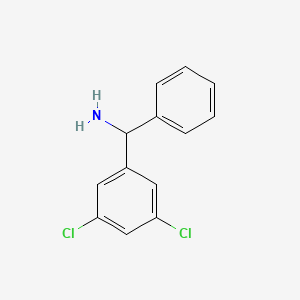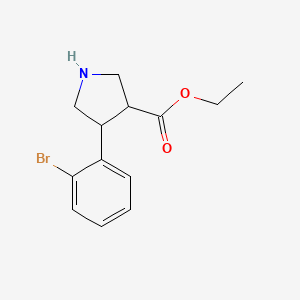
4-(5-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a 5-bromo-2-fluorophenyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid typically involves the formation of the pyrrolidine ring followed by the introduction of the bromo and fluoro substituents. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. Subsequent halogenation reactions introduce the bromo and fluoro groups.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The scalability of these methods is crucial for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may interact with specific biological targets, leading to therapeutic effects.
Medicine: Research into the medicinal applications of this compound includes its potential use as a pharmaceutical intermediate. Its derivatives may exhibit pharmacological properties useful in treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets in biological systems. The pyrrolidine ring and the halogen substituents may play a role in binding to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different substituents.
4-Fluorophenylpyrrolidine: Lacks the bromo substituent but shares the fluorophenyl group.
5-Bromo-2-fluorophenyl derivatives: Compounds with similar halogenation patterns but different core structures.
Uniqueness: 4-(5-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid is unique due to the specific combination of the pyrrolidine ring with both bromo and fluoro substituents. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications.
Propiedades
Fórmula molecular |
C11H11BrFNO2 |
|---|---|
Peso molecular |
288.11 g/mol |
Nombre IUPAC |
4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H11BrFNO2/c12-6-1-2-10(13)7(3-6)8-4-14-5-9(8)11(15)16/h1-3,8-9,14H,4-5H2,(H,15,16) |
Clave InChI |
UBMZICNCSOTQTA-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CN1)C(=O)O)C2=C(C=CC(=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butylN-[4-(chlorosulfonyl)-2,2-dimethylbutyl]carbamate](/img/structure/B13629900.png)

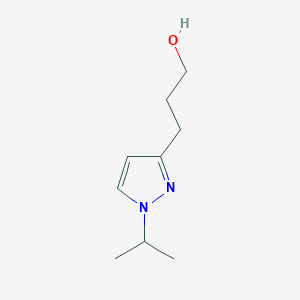
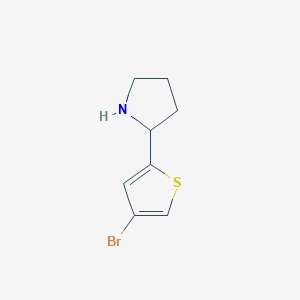
![2-{1-[2-(1,3-oxazol-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13629926.png)


